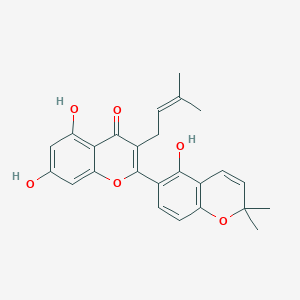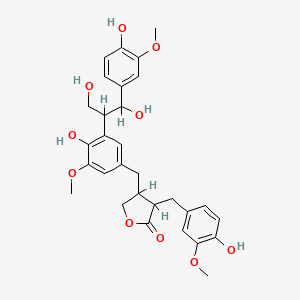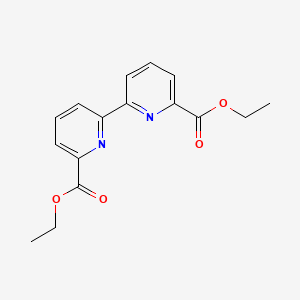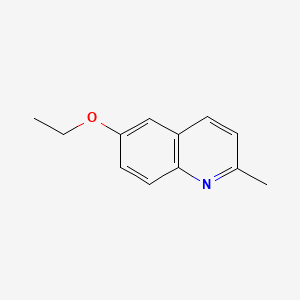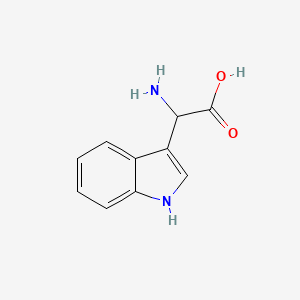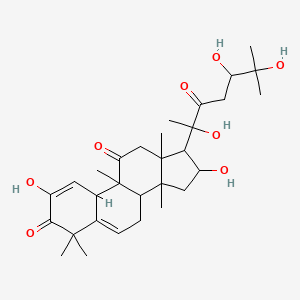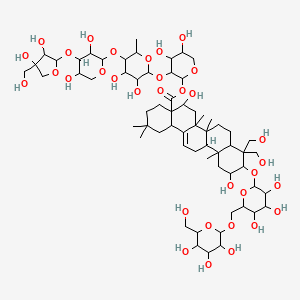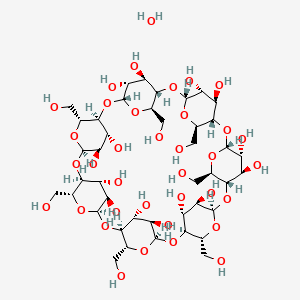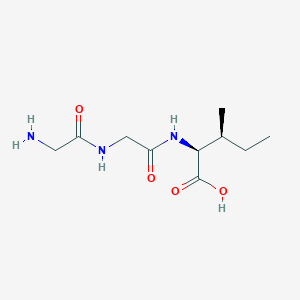![molecular formula C14H9FN2O B1649449 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- CAS No. 100108-78-9](/img/structure/B1649449.png)
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to an iminoindole core, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- typically involves the reaction of 2-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)imino-1H-indol-2-one
- 3-(2-chlorophenyl)imino-1H-indol-2-one
- 3-(2-bromophenyl)imino-1H-indol-2-one
Uniqueness
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
100108-78-9 |
|---|---|
Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 |
IUPAC Name |
3-(2-fluorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9FN2O/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)18/h1-8H,(H,16,17,18) |
InChI Key |
IOYBXOWARYWTAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3F)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


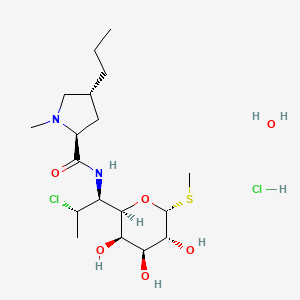
![(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B1649370.png)
